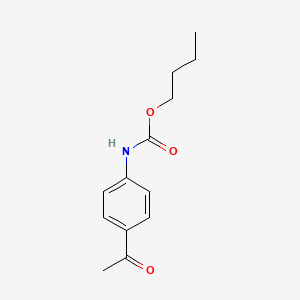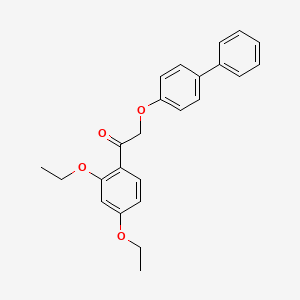
potassium;trifluoro(isoquinolin-4-yl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “potassium;trifluoro(isoquinolin-4-yl)boranuide” is known as Probenazole. It is a chemical compound with the molecular formula C10H9NO3S. Probenazole is primarily used as a plant defense activator, enhancing the plant’s resistance to various diseases by inducing systemic acquired resistance (SAR).
Preparation Methods
Synthetic Routes and Reaction Conditions: Probenazole can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoic acid with thiourea to form 4-chlorobenzoylthiourea. This intermediate is then cyclized to produce 1,2-benzisothiazol-3(2H)-one, which is subsequently oxidized to yield Probenazole.
Industrial Production Methods: In industrial settings, Probenazole is produced using a similar synthetic route but optimized for large-scale production. This involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Probenazole undergoes various chemical reactions, including:
Oxidation: Probenazole can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: Probenazole can undergo nucleophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Probenazole has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in inducing systemic acquired resistance in plants.
Medicine: Investigated for its potential therapeutic effects, particularly in enhancing immune responses.
Industry: Used in agriculture to protect crops from diseases by boosting their natural defense mechanisms.
Mechanism of Action
Probenazole exerts its effects by inducing systemic acquired resistance (SAR) in plants. It activates the plant’s immune system, leading to the production of pathogenesis-related proteins and other defense molecules. The molecular targets include various signaling pathways involved in plant defense, such as the salicylic acid pathway.
Comparison with Similar Compounds
Benzothiadiazole (BTH): Another plant defense activator with a similar mechanism of action.
Acibenzolar-S-methyl (ASM): A compound that also induces SAR in plants.
Comparison: Probenazole is unique in its specific activation of certain defense pathways and its effectiveness in a wide range of plant species. Compared to Benzothiadiazole and Acibenzolar-S-methyl, Probenazole has a distinct chemical structure that may offer different advantages in terms of stability and efficacy.
Properties
IUPAC Name |
potassium;trifluoro(isoquinolin-4-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3N.K/c11-10(12,13)9-6-14-5-7-3-1-2-4-8(7)9;/h1-6H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIOJGBGINOBGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=CC2=CC=CC=C12)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CN=CC2=CC=CC=C12)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BF3KN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(Piperidin-4-yl)methoxy]benzonitrile](/img/structure/B7774912.png)
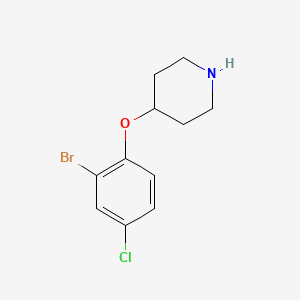

![(1S,2S,3R,5S)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride](/img/structure/B7774926.png)
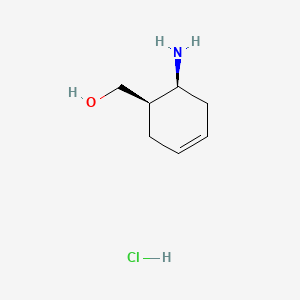
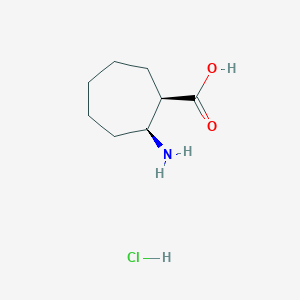
![2-amino-9-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B7774951.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanyl-3H-purin-6-one](/img/structure/B7774962.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B7774972.png)
![[(2R,3R,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B7774974.png)

![1-[3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenyl]ethanone;hydrochloride](/img/structure/B7774995.png)
